Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi.
Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid compound isolated from the golden larch, Pseudolarix kaempferi. While less studied than its counterparts, pseudolaric acids A and B, Demethoxydeacetoxypseudolaric acid B and its analogs have demonstrated significant biological activities, including potent anti-cancer effects. This document details its discovery, chemical properties, and biological activities, alongside generalized experimental protocols for its isolation. Furthermore, it explores the signaling pathways modulated by the closely related and well-researched Pseudolaric Acid B, offering potential mechanistic insights for Demethoxydeacetoxypseudolaric acid B.
Introduction
Pseudolarix kaempferi (golden larch), a tree native to China, has a long history in traditional Chinese medicine for treating fungal skin infections. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. Among these, the pseudolaric acids have garnered significant scientific attention for their potent antifungal, cytotoxic, and anti-angiogenic properties.
Demethoxydeacetoxypseudolaric acid B, also known by its synonyms Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, and Deacetyldemethylpseudolaric acid B, is a diterpenoid constituent of Pseudolarix kaempferi. While the initial discovery and isolation of this specific compound are not as extensively documented as for pseudolaric acids A and B, its structural relationship to these highly active compounds suggests its potential as a valuable subject for further pharmacological investigation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Demethoxydeacetoxypseudolaric acid B is presented in Table 1. This data is crucial for its identification and characterization in natural product extracts.
Table 1: Chemical and Physical Properties of Demethoxydeacetoxypseudolaric acid B
| Property | Value | Source |
| CAS Number | 82508-36-9 | Biopurify |
| Molecular Formula | C₂₀H₂₄O₇ | Biopurify |
| Molecular Weight | 376.405 g/mol | Biopurify |
| Synonyms | Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, Deacetyldemethylpseudolaric acid B | Biopurify |
| Botanical Source | Pseudolarix amabilis (Nelson) Rehd. (Pseudolarix kaempferi) | Biopurify |
| Compound Type | Diterpenoid | Biopurify |
Discovery and Isolation from Pseudolarix kaempferi
General Experimental Protocol for Isolation
This protocol outlines a typical workflow for the isolation of diterpenoids from Pseudolarix kaempferi.
3.1.1. Plant Material
The root bark of Pseudolarix kaempferi is collected, dried, and pulverized to a coarse powder.
3.1.2. Extraction
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The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.
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The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
3.1.3. Fractionation
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
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The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.
3.1.4. Chromatographic Purification
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The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
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The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing compounds with similar TLC profiles are combined.
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Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
3.1.5. Structure Elucidation
The structure of the isolated compound is determined using spectroscopic methods, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.
Below is a conceptual workflow for the isolation and identification process.
Biological Activity
Direct studies on the biological activity of Demethoxydeacetoxypseudolaric acid B are limited. However, research on its semi-synthesized analog and related pseudolaric acids provides significant insights into its potential therapeutic effects.
Anti-Cancer Activity
A semi-synthesized analog of Demethoxydeacetoxypseudolaric acid B has demonstrated potent cytotoxic activities against a range of human cancer cell lines. The reported IC₅₀ values are summarized in Table 2.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a Demethoxydeacetoxypseudolaric acid B Analog
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HMEC-1 | Microvascular Endothelial | 0.136 |
| HL-60 | Promyelocytic Leukemia | - |
| A-549 | Lung Carcinoma | - |
| MB-MDA-468 | Breast Cancer | - |
| BEL-7402 | Hepatocellular Carcinoma | - |
| HCT116 | Colon Cancer | - |
| HeLa | Cervical Cancer | 1.162 |
| Note: Specific IC₅₀ values for all cell lines were not available in the reviewed literature. |
Antifungal Activity
The root bark of Pseudolarix kaempferi has been traditionally used to treat fungal infections. Pseudolaric Acid B, a closely related compound, exhibits significant antifungal activity. While specific data for Demethoxydeacetoxypseudolaric acid B is lacking, it is plausible that it contributes to the overall antifungal properties of the plant extract.
Potential Signaling Pathways
The precise signaling pathways modulated by Demethoxydeacetoxypseudolaric acid B have not been elucidated. However, studies on Pseudolaric Acid B (PAB) have identified several key pathways involved in its biological effects. These pathways may also be relevant to the mechanism of action of Demethoxydeacetoxypseudolaric acid B.
Notch1/Akt Signaling Pathway (Anti-Cancer)
PAB has been shown to inhibit the Notch1/Akt signaling pathway in human hepatoma cells, leading to decreased cell proliferation and induction of apoptosis.[1]
AMPK/JNK/DRP1/Mitochondrial Fission Pathway (Anti-Cancer)
In hepatocellular carcinoma, PAB induces apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which in turn promotes mitochondrial fission.[2]
p38 MAPK and PPARγ Signaling Pathways (Immunomodulation)
PAB has been found to inhibit T-cell mediated immune responses by modulating the p38 MAPK signaling cascade and activating the PPARγ pathway.[3]
NF-κB/PPARγ Signaling Pathway (Anti-Inflammatory)
In macrophages, PAB has been shown to inhibit the inflammatory response by modulating the NF-κB/PPARγ signaling pathway.[4]
References
- 1. ipd.org.cn [ipd.org.cn]
- 2. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
